Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that yield complex molecules with high specificity. For example, the synthesis of a new photolabile protecting group, bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol, from 4,5-dimethoxy-2-nitrobenzyl alcohol, showcases the intricate steps involved in producing compounds with specific functionalities (Kantevari, Venkata Narasimhaji, & Mereyala, 2005).
Molecular Structure Analysis
The molecular structure of compounds closely related to Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite is characterized by complex arrangements that influence their reactivity and stability. For instance, the crystal engineering of cadmium coordination polymers decorated with nitro-functionalized thiophene-2,5-dicarboxylate and bis(imidazole) ligands demonstrates the significance of molecular structure in determining the properties of the synthesized compounds (Xue, Li, Ma, & Wang, 2015).
Chemical Reactions and Properties
Chemical reactions involving Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite and similar molecules are diverse, leading to various derivatives with unique properties. For example, the reaction of bis(2-chloroethyl)-2-nitroethynylphosphonate with diazoacetic ester results in a mixture of phosphorylated nitropyrazoline carboxylates, highlighting the compound's reactivity and potential for creating diverse derivatives (Berestovitskaya et al., 2009).
Physical Properties Analysis
The physical properties of compounds similar to Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite are influenced by their molecular structure. For instance, the study of 1,3-bis(ethylamino)-2-nitrobenzene and its derivatives emphasizes the role of molecular interactions in determining the physical properties of the compounds, such as their stability and reaction to heat (Walczak et al., 2008).
Chemical Properties Analysis
The chemical properties of Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite and related molecules are defined by their reactivity and the range of reactions they can undergo. Studies on compounds like bis(diisopropylphosphinomethyl)amine nickel(II) and nickel(0) complexes reveal detailed insights into the reactivity, catalytic potential, and applications of such chemicals in various reactions (Kruckenberg, Wadepohl, & Gade, 2013).
Scientific Research Applications
Bis[2-(trialkylsilyl)ethyl]N,N-dialkylphosphoramidites are used in synthesizing phosphate monoesters by phosphorylating various phospholipids and converting them to phosphate triesters (Ross et al., 1995).
Bis[2-(p-nitrophenyl)ethyl] Phosphorochloridate serves as a versatile phosphorylating agent in nucleoside synthesis, offering valuable synthons for oligonucleotide synthesis with excellent yields (Himmelsbach et al., 1987).
Orthogonally protected bis(hydroxymethyl)-N,N'-bis(3-hydroxypropyl)malondiamide phosphoramidite enables the synthesis of oligonucleotide glycoconjugates with diverse sugar units (Katajisto et al., 2004).
Bis[S-(4,4'-dimethoxytrityl)-2-mercaptoethyl]-N,N-diisopropylphosphoramidite] has been successfully used to synthesize deoxyribonucleoside 5'-/3' (Ausín et al., 2006).
Bis(2-chloroethyl)-2-nitroethynylphosphonate reacts with diazoacetic ester to form phosphorylated nitropyrazoline carboxylates, leading to isomeric transformation (Berestovitskaya et al., 2009).
Bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol serves as an efficient photolabile protecting group for aldehydes and ketones, showing stability against acidic and basic conditions and easy cleavage (Kantevari et al., 2005).
Novel syntheses have been developed for compounds like 2,2-bis(2-methoxy-1-oxidodiazenyl)ethylnitramines, useful in synthesizing methylnitramine and ethylenedinitramine (Zyuzin, 2020).
Nitro-substituted iron(II) tridentate bis(imino)pyridine complexes show potential as high-temperature catalysts for producing olefins (Ionkin et al., 2006).
properties
IUPAC Name |
N-[bis[1-(2-nitrophenyl)ethoxy]phosphanyl]-N-propan-2-ylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N3O6P/c1-15(2)23(16(3)4)32(30-17(5)19-11-7-9-13-21(19)24(26)27)31-18(6)20-12-8-10-14-22(20)25(28)29/h7-18H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOJISHKGBWJKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N3O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443276 | |
Record name | Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite | |
CAS RN |
207516-14-1 | |
Record name | Phosphoramidous acid, bis(1-methylethyl)-, bis[1-(2-nitrophenyl)ethyl] ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207516-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.